molecular formula C14H11BrN4O2S B2732269 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1904199-68-3

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No. B2732269
CAS RN: 1904199-68-3
M. Wt: 379.23
InChI Key: TXMPEWVOCPPENP-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

While specific synthesis information for this compound is not available, thieno[3,2-d]pyrimidin-4-amines have been synthesized and used in the development of drugs targeting energy metabolism . Protodeboronation of pinacol boronic esters has been reported as a method in organic synthesis .

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of new series of derivatives related to the core structure of "5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide" has been explored for their antibacterial properties. Bheemanapalli et al. (2008) synthesized a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3h)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, showing better antibacterial activity against both Gram-positive and Gram-negative bacteria Bheemanapalli et al., 2008.

Antimicrobial and Antitubercular Activity

Compounds structurally related to "5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide" have been evaluated for their in vitro anti-microbial and anti-tubercular activities. Shingalapur et al. (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, some of which showed higher anti-tubercular activity and proved to be effective against a panel of microorganisms Shingalapur et al., 2009.

Novel Antifouling Agents

Research into marine-derived compounds has led to the discovery of novel structures with potential antifouling applications. Thirionet et al. (1998) isolated 5-bromoverongamine, a tyrosine alkaloid from the sponge Pseudoceratina sp., showcasing the diversity and potential application of halogenated compounds in preventing biofouling Thirionet et al., 1998.

NNMT Inhibitors for Treating Diabetes

Nicotinamide N-methyltransferase (NNMT) inhibitors are a novel therapeutic approach for treating metabolic disorders, including diabetes. Pyrimidine-5-carboxamide compounds have been proposed as potential NNMT inhibitors, illustrating the broad therapeutic applications of related compounds in metabolic syndrome and chronic kidney disease management Sabnis, 2021.

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-amines, which this compound is a derivative of, are known to inhibit Cyt-bd, a drug target in Mycobacterium tuberculosis .

properties

IUPAC Name

5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S/c15-10-5-9(6-16-7-10)13(20)17-2-3-19-8-18-11-1-4-22-12(11)14(19)21/h1,4-8H,2-3H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMPEWVOCPPENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

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